1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide
Description
Significance of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Pyrrolopyridine scaffolds, also known as azaindoles, are considered "privileged structures" in drug discovery. This designation stems from their ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic and structural profile that is conducive to interactions with various enzymes and receptors. nih.gov
The therapeutic potential of pyrrolopyridine derivatives is extensive and well-documented. juniperpublishers.com Researchers have successfully developed compounds based on this scaffold that exhibit a remarkable range of biological effects, including:
Anticancer Activity: Several pyrrolopyridine derivatives have been investigated as potent antitumor agents. nih.govjuniperpublishers.com For example, drugs like Vemurafenib, which contains a pyrrolopyridine core, are used in cancer therapy. nih.gov Derivatives of the pyrrolo[3,2-c]pyridine isomer have shown potential as anticancer and antiarthritic drugs by inhibiting FMS kinase, while others act as inhibitors of tubulin polymerization. nih.govnih.gov
Antiviral Properties: The pyrrolopyridine framework is found in molecules with significant antiviral activity, including activity against HIV-1. nih.govmdpi.com Fostemsavir, a drug used in HIV treatment, incorporates this essential scaffold. nih.gov
Anti-inflammatory Effects: The structural features of pyrrolopyridines make them suitable candidates for the development of anti-inflammatory drugs. nih.govresearchgate.net
Antibacterial and Antimycobacterial Activity: Certain derivatives have demonstrated efficacy against bacterial and mycobacterial strains, addressing the growing concern of antimicrobial resistance. mdpi.comjuniperpublishers.com
Neurological and Immune System Applications: Investigations have revealed that some pyrrolopyridines can be used to treat diseases of the nervous and immune systems, acting as analgesic and sedative agents. nih.govmdpi.com
This wide range of activities underscores the importance of the pyrrolopyridine system as a foundational element in the design of new drugs for a multitude of diseases. researchgate.net The six possible isomeric forms of pyrrolopyridine provide a basis for immense chemical diversity, allowing chemists to fine-tune the structure to optimize potency and selectivity for specific biological targets. nih.govmdpi.com
1H-Pyrrolo[3,2-b]pyridin-5-ol Hydrobromide as a Fused Heterocyclic System of Research Interest
Within the broader family of pyrrolopyridines, the specific isomer 1H-pyrrolo[3,2-b]pyridine, sometimes referred to as 4-azaindole, serves as the core for various research initiatives. nih.govnih.gov The subject of this article, this compound, is a derivative of this core structure. It is primarily utilized as a specialized chemical intermediate and building block in synthetic organic chemistry and drug discovery projects.
| Identifier | Value |
|---|---|
| CAS Number | 1134943-27-3 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
While direct and extensive biological studies on this compound itself are not widely published, its value lies in its potential for elaboration into more complex molecules with defined therapeutic activities. Research on closely related derivatives highlights the potential of this scaffold. For instance, a 2019 study published in Bioorganic & Medicinal Chemistry detailed the design and synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as orally available inhibitors of Acetyl-CoA carboxylase 1 (ACC1). nih.gov These inhibitors showed significant potential as therapeutic agents for cancer and diseases related to fatty acid metabolism. nih.gov The parent 1H-pyrrolo[3,2-b]pyridine core was systematically modified to improve potency and pharmacokinetic properties, demonstrating the scaffold's utility in structure-activity relationship (SAR) studies. nih.gov
The presence of the hydroxyl group at the 5-position and the hydrobromide salt form makes this compound a versatile precursor for creating libraries of new compounds for screening and development.
Reactive Sites and Structural Features Relevant to Synthetic and Biological Applications
The synthetic versatility and biological potential of this compound are dictated by its distinct structural and electronic features. The planar, fused bicyclic system provides a rigid framework, which can be advantageous for specific receptor binding.
Key reactive sites and features include:
The Pyrrole Moiety: The five-membered pyrrole ring is electron-rich, making it susceptible to electrophilic substitution reactions. The nitrogen atom within the pyrrole ring (at position 1) possesses a hydrogen atom that can be substituted, allowing for the introduction of various alkyl or aryl groups. This site is often targeted to modulate the compound's physical properties and biological interactions. nih.gov
The Pyridine Moiety: In contrast to the pyrrole ring, the six-membered pyridine ring is electron-deficient due to the electronegativity of its nitrogen atom (at position 4). This nitrogen atom is basic and can be protonated or involved in hydrogen bonding, which is a critical interaction for binding to biological targets like protein kinase domains.
The Hydroxyl Group (-OH): The hydroxyl group at the 5-position is a significant functional handle. It can act as a hydrogen bond donor and acceptor, contributing to binding affinity with biological targets. Synthetically, it can be converted into other functional groups, such as ethers or esters, providing a straightforward way to explore the structure-activity relationships of derivatives.
Aromatic Carbons: The carbon atoms on both rings can be functionalized through various organic reactions, such as halogenation or cross-coupling reactions (e.g., Suzuki, Heck), to attach different substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. nih.gov
The combination of these features—a rigid planar structure, distinct electronic regions, and multiple sites for functionalization—makes the 1H-pyrrolo[3,2-b]pyridine scaffold a powerful tool in the hands of medicinal chemists for constructing novel and potent therapeutic agents.
| Pyrrolopyridine Isomer | Reported Biological Activities | Reference |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | FGFR inhibitors, anticancer, antibacterial, antimycobacterial | juniperpublishers.comrsc.orgresearchgate.net |
| Pyrrolo[3,2-b]pyridine | Acetyl-CoA carboxylase 1 (ACC1) inhibitors | nih.gov |
| Pyrrolo[3,2-c]pyridine | FMS kinase inhibitors, anticancer, antiarthritic, tubulin polymerization inhibitors | nih.govnih.gov |
| Pyrrolo[3,4-c]pyridine | Analgesic, sedative, anti-HIV, antidiabetic, antimycobacterial, antitumor | nih.govmdpi.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZGLLCNHXTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646699 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134943-27-3 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies
Established Synthetic Routes for 1H-Pyrrolo[3,2-b]pyridin-5-ol and its Derivatives
Traditional methods for azaindole synthesis have laid the groundwork for more advanced strategies. These established routes often involve multi-step sequences focusing on the careful construction of the fused heterocyclic ring system.
The formation of the azaindole skeleton frequently relies on the cyclization of appropriately substituted pyridine (B92270) precursors. A common strategy involves the Sonogashira cross-coupling reaction of amino-halopyridines with terminal alkynes, followed by a base- or copper-mediated cyclization to form the pyrrole (B145914) ring. nih.gov For instance, a two-step procedure starting from 2-amino-3-iodopyridine (B10696) can yield 2-substituted 7-azaindoles. organic-chemistry.org The initial Sonogashira coupling provides the alkynylpyridine intermediate, which then undergoes cyclization. organic-chemistry.org While initial attempts at cyclization can be challenging, the use of potassium tert-butoxide with 18-crown-6 (B118740) in toluene (B28343) has been shown to produce excellent yields. organic-chemistry.org Another classical approach is the Fischer indole (B1671886) synthesis, which has been adapted for the preparation of azaindoles. researchgate.netrsc.org This method, however, can be limited by the availability of suitable hydrazine (B178648) precursors and the harsh conditions often required.
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. semanticscholar.org This methodology involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, such as an alkyllithium. semanticscholar.org In the context of azaindole synthesis, this approach can be used to introduce a variety of substituents onto the pyridine or pyrrole ring of a precursor or the final azaindole product. researchgate.net For example, N-pivaloyl groups on anilines can direct lithiation to the ortho position. acs.org The choice of the N-protecting group on the azaindole is crucial, as it influences the site of deprotonation. researchgate.netnih.gov The resulting lithiated intermediate can then react with various electrophiles to introduce new functional groups, providing a versatile route to polysubstituted azaindoles. semanticscholar.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and feature prominently in the construction of azaindole scaffolds. nih.gov These reactions allow for the formation of key carbon-carbon and carbon-nitrogen bonds. The Larock heteroannulation, a palladium-catalyzed reaction between a substituted iodopyridine and an alkyne, is a notable example used to synthesize 2,3-disubstituted 5-azaindoles. acs.orgnih.gov Other important methods include the Heck reaction, which can be used in a one-step annulation procedure from amino-ortho-chloropyridines, and the Suzuki coupling, which is employed to introduce aryl or other groups onto the azaindole core. nih.govnih.gov The Sonogashira reaction is particularly valuable, typically involving the coupling of amino-halopyridines with terminal alkynes as a precursor step to cyclization. nih.gov
| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |
| Larock Heteroannulation | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Acetamido-3-iodopyridines, Alkynes | 2,3-Disubstituted 5-azaindoles | acs.org, nih.gov |
| Heck Annulation | Pd(Ph₃)₄, NaHCO₃ | Amino ortho-chloropyridines, Pyruvic acid derivatives | Substituted 4- and 7-azaindoles | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Amino-halopyridines, Terminal alkynes | Alkynylpyridine intermediates | nih.gov |
| Direct Annulation | [Pd(tBu₃P)₂], K₃PO₄ | ortho-Chloroaminopyridines, Ketones | Polyfunctionalized azaindoles | organic-chemistry.org |
Modern and Efficient Synthetic Tactics
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of novel tactics for azaindole synthesis, including one-pot reactions and the use of alternative energy sources.
| Reaction Name/Type | Components | Product | Key Features | Reference |
| Three-Component Reaction | Isocyanoacetamide, Amine, Aldehyde | Pyrrolidinone-fused azaindoline | High complexity generation, five bond formations in one pot | researchgate.net |
| Three-Component Cyclocondensation | 2-Amino-4-cyanopyrrole, Aldehyde, Active methylene (B1212753) compound | Highly substituted 7-azaindoles | Diversity-oriented synthesis, practical route to the framework | acs.org |
| Zirconocene-mediated MCR | Silicon-tethered diyne, Nitriles, Isocyanides | 5-Azaindoles and derivatives | Efficient one-pot synthesis of N-containing heterocycles | researchgate.net |
| Ugi-azide MCR | Indole, Isocyanides, Aldehydes, TMSN₃ | Precursors for complex indole derivatives | One-pot access to functionalized intermediates | nih.gov |
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many organic transformations. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. researchgate.net This technology has been successfully applied to various steps in azaindole synthesis, including palladium-catalyzed couplings and MCRs. researchgate.netnih.gov For instance, a microwave-assisted one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines from 2-iodoanilines was achieved in just one hour. researchgate.net Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing reaction rates and yields. nih.govmdpi.com This sonochemical approach has been used for the efficient synthesis of indole derivatives and other heterocycles, often under milder conditions and in shorter timeframes than conventional heating methods. nih.govpnu.ac.ir
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a powerful strategy for the construction of the fused pyrrolopyridine ring system. This approach involves the formation of a key bond between two atoms within a single precursor molecule, leading to the desired bicyclic architecture. A notable example is the use of free-radical intramolecular cyclization, which has been successfully employed for synthesizing pyrrole-containing fused heteroaromatics. nih.gov
One such protocol involves the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov This method utilizes a radical initiator like azobisisobutyronitrile (AAIBN) in conjunction with a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov The reaction proceeds via the generation of an aryl radical which then attacks the pyridine ring intramolecularly, leading to the formation of the fused polyheterocycle. nih.gov This approach is particularly effective for creating complex polycyclic systems and can yield the desired products as hydrobromide salts directly. nih.govbeilstein-journals.org The versatility of this method allows for the synthesis of a wide range of derivatives, including those that are inaccessible via traditional palladium-catalyzed cyclizations. nih.govbeilstein-journals.org
Mechanistic studies on related systems, such as copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, provide further insight into potential cyclization pathways. nih.gov These studies suggest that transition metal catalysis can be a viable route for inducing the necessary ring-closing reactions under controlled conditions. nih.gov Additionally, methods like the intramolecular cyclization of organic azides offer pathways to the pyrrole ring itself, which can be a precursor to the fused system. researchgate.net
| Methodology | Key Reagents/Catalysts | Substrate Type | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Free-Radical Cyclization | (TMS)₃SiH / AIBN | o-Bromophenyl-substituted pyrrolylpyridinium salts | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | nih.govbeilstein-journals.org |
| Reductive Cyclization | Pd-catalyst, Phenyl formate (B1220265) (CO source) | Nitropyridines with diethyl oxalate | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates | nbuv.gov.ua |
| Azide-Based Cyclization | RuCl₃·nH₂O | Homopropargyl azides | Substituted pyrroles | researchgate.net |
Nano-Catalytic Synthesis Methodologies
The application of nanotechnology in catalysis has introduced highly efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including pyrrolopyridine scaffolds. Nano-catalysts offer advantages such as high surface-area-to-volume ratios, ease of separation, recyclability, and unique catalytic properties that can lead to higher yields and shorter reaction times. nih.govnih.gov
For instance, zirconium dioxide nanoparticles have been utilized as a heterogeneous nano-catalyst in green, one-pot, three-component reactions to synthesize tetrahydropyrido[2,3-d]pyrimidines, which are structurally related to pyrrolopyridines. nih.gov Similarly, nano copper oxide has proven to be an effective and inexpensive catalyst for the one-pot, four-component synthesis of highly substituted pyrroles. researchgate.net The synthesis of imidazo[1,2-a]pyridine, another fused nitrogen heterocycle, has been achieved using a magnetic ZnS-ZnFe2O4 nanocatalyst, highlighting the potential of magnetic nanoparticles for easy catalyst recovery. nanomaterchem.com
These nano-catalytic reactions often proceed through a sequence of classical organic reactions, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov The nano-catalyst plays a crucial role in activating the functional groups of the reactants, thereby facilitating these transformations under milder conditions than traditional methods. nih.gov The use of metallic nanoparticles as recyclable and green heterogeneous catalysts is a burgeoning field for the preparation of a wide array of five-membered nitrogen-containing heterocycles. nih.gov
| Nano-Catalyst | Reaction Type | Synthesized Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Zirconium Dioxide (ZrO₂) | Three-component one-pot reaction | Tetrahydropyrido[2,3-d]pyrimidines | Green procedure, heterogeneous catalyst | nih.gov |
| Copper Oxide (CuO) | Four-component one-pot reaction | Polysubstituted pyrroles | Inexpensive, easy work-up, excellent yields | researchgate.net |
| ZnS-ZnFe₂O₄ (Magnetic) | Three-component one-pot reaction | Imidazo[1,2-a]pyridines | Recyclable, environmentally friendly solvent (PEG) | nanomaterchem.com |
| Fe₃O₄@SiO₂-Guanidine-SO₃H | Multi-component reaction | Polysubstituted pyrroles | Solvent-free, low temperature, easily extracted | nih.gov |
Synthesis of Key Pyrrolopyridine Intermediates and Analogs
The construction of the 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide core and its analogs often relies on the stepwise assembly and modification of key intermediates. Advanced coupling and condensation reactions are pivotal in this process.
N-Alkylation and Chan-Lam Coupling Reactions
N-alkylation is a fundamental transformation for modifying the pyrrole nitrogen of the pyrrolopyridine scaffold, allowing for the introduction of various substituents that can modulate the compound's properties. This reaction typically involves the deprotonation of the N-H bond followed by reaction with an alkylating agent.
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N bonds. This reaction is highly relevant for the synthesis of pyrrolopyridine precursors. For example, it has been used in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, where a Chan-Lam coupling is a key step to link an aryl group to the pyrrole nitrogen of a common intermediate. nih.gov The reaction typically couples an N-H containing compound with a boronic acid in the presence of a copper(II) catalyst, such as copper(II) acetate, often with a base like pyridine. nih.gov This methodology is valued for its operational simplicity and tolerance of various functional groups. nih.gov
Cyclo Condensation for Fused Pyrrolopyridines
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems. These reactions typically involve the joining of two or more molecules, where one or more rings are formed through a sequence of condensation and cyclization steps. One of the most common approaches for synthesizing fused pyrimidine (B1678525) cores, such as those in pyrido[1,2-a]pyrimidinones, is the cyclocondensation between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov
Multicomponent reactions (MCRs) that proceed via a cyclocondensation pathway are particularly efficient, as they allow for the rapid assembly of complex molecules in a single step. mdpi.com For example, the synthesis of thiazine-dicarboxylates can be achieved through a one-pot, three-component reaction. mdpi.com The mechanism often involves an initial condensation, such as a Knoevenagel condensation, to form a reactive intermediate, which then undergoes further additions and an ultimate intramolecular cyclization to yield the final fused product. beilstein-journals.org These strategies are instrumental in building the pyridine portion of the pyrrolopyridine scaffold onto a pre-existing ring or in constructing both rings simultaneously. nih.gov
Formation of Polycyclic Pyrrolopyridine Derivatives
Building upon the core pyrrolopyridine structure, advanced synthetic methods allow for the creation of more complex, polycyclic derivatives. These larger systems are often synthesized by extending the annulation strategies used for the bicyclic core.
The free-radical intramolecular cyclization approach is particularly well-suited for this purpose, as it can be designed to form multiple rings in a controlled manner. nih.govbeilstein-journals.org By using precursors with multiple halogen-substituted aryl groups, it is possible to achieve selective mono- or bicyclization, leading to extended polyheterocyclic frameworks. nih.gov Another powerful strategy involves multicomponent reactions that lead directly to polycyclic systems. These reactions combine several simple starting materials in a one-pot process to generate significant molecular complexity, often through a cascade of reactions that includes cyclization events.
Mechanistic Studies of Synthetic Pathways
Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and predicting outcomes.
Intramolecular Cyclization: In the free-radical pathway, the reaction is initiated by the formation of an aryl radical from an aryl halide precursor. nih.gov This radical then adds to an adjacent aromatic ring (the pyridine moiety) in an intramolecular fashion. The resulting radical intermediate is then quenched to afford the cyclized product. nih.gov For copper-catalyzed C-H amination, mechanistic studies suggest a catalytic cycle involving Cu(I)/Cu(II) species. nih.gov
Nano-Catalytic Reactions: The mechanism for many nano-catalyzed MCRs begins with a Knoevenagel condensation between an active methylene compound and an aldehyde, facilitated by the acidic or basic sites on the nano-catalyst surface. nih.gov This is followed by a Michael addition of a nucleophile to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and subsequent aromatization (often via dehydration or another elimination) to furnish the stable heterocyclic product. nih.gov
Cyclocondensation: The mechanism of cyclocondensation reactions often depends on the specific reactants. For instance, the reaction between β-enaminodiketones and amidines to form fused pyrimidinones (B12756618) proceeds through nucleophilic attack of the amidine onto the carbonyl groups of the enaminodiketone, followed by cyclization and elimination of water. nih.govbeilstein-journals.org DFT calculations have been used to elucidate the regiochemistry of these reactions by analyzing the stability of intermediates and the electronic properties (HOMO/LUMO coefficients) of the reactants. beilstein-journals.orgresearchgate.net
Proposed Reaction Mechanisms (e.g., Knoevenagel–Michael Addition, Ugi-Zhu Cascade Sequences)
The construction of the pyrrolopyridine nucleus can be envisioned through several powerful reaction mechanisms, including the Knoevenagel–Michael addition and Ugi-Zhu cascade sequences. These methods are valued for their ability to form multiple bonds and stereocenters in a single, often one-pot, operation.
A domino Knoevenagel condensation followed by a Michael addition and cyclization represents a viable strategy for the diastereoselective synthesis of related fused pyridine systems. nih.govrsc.org In a hypothetical context for 1H-pyrrolo[3,2-b]pyridin-5-ol, this could involve the reaction of a suitable aminopyrrole precursor with a β-dicarbonyl compound or its equivalent. The initial Knoevenagel condensation would form an activated alkene, which then undergoes an intramolecular Michael addition by the pyrrole nitrogen or a carbon atom, followed by cyclization and subsequent aromatization to yield the desired pyrrolopyridine core. The reaction conditions for such tandem processes can often be tuned to be environmentally benign, for instance, by using water as a solvent. rsc.org
Another highly efficient approach for the synthesis of related pyrrolopyridinone scaffolds is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process. mdpi.comresearchgate.netrsc.orgmdpi.com This multicomponent reaction typically involves an aldehyde, an amine, and an isocyanide to form an intermediate, which then undergoes further transformations. For the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a cascade sequence involving an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration has been successfully employed. mdpi.comnih.govrsc.org While this applies to a different isomer, a conceptually similar Ugi-Zhu based strategy could potentially be adapted for the 1H-pyrrolo[3,2-b]pyridine skeleton by selecting appropriate starting materials that would favor the desired regiochemical outcome of the cyclization. The versatility of the Ugi-Zhu reaction allows for the introduction of a wide range of substituents, making it a powerful tool in diversity-oriented synthesis. mdpi.comdntb.gov.ua
The following table summarizes these proposed synthetic strategies:
| Reaction Mechanism | Key Features | Potential Application for 1H-Pyrrolo[3,2-b]pyridin-5-ol |
| Knoevenagel–Michael Addition | Domino reaction, formation of C-C and C-N bonds, potential for stereoselectivity. nih.govrsc.org | Reaction of an aminopyrrole with a β-dicarbonyl compound to form the fused pyridine ring. |
| Ugi-Zhu Cascade Sequence | Multicomponent reaction, high atom economy, diversity-oriented synthesis. mdpi.comrsc.orgmdpi.com | A modified Ugi-Zhu reaction with specifically designed starting materials to favor the pyrrolo[3,2-b]pyridine core formation. |
Role of Catalysis in Yield and Stereoselectivity
Catalysis plays a pivotal role in the synthesis of pyrrolopyridine derivatives, significantly influencing both the reaction yield and, where applicable, the stereoselectivity. researchgate.netnih.govnih.gov The choice of catalyst can determine the efficiency of bond formation, the regioselectivity of cyclization, and the stereochemical outcome of the final product.
In the context of Ugi-Zhu cascade reactions for the synthesis of pyrrolopyridinones, Lewis acid catalysts are frequently employed. mdpi.comresearchgate.net For instance, ytterbium triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have been shown to be effective catalysts. mdpi.comfrontiersin.org These catalysts activate the intermediate imines towards nucleophilic attack by the isocyanide, thereby facilitating the progress of the multicomponent reaction. The use of microwave irradiation as a heat source in conjunction with these catalysts has also been demonstrated to improve reaction yields and reduce reaction times. mdpi.comrsc.org
Transition metal catalysis is also a cornerstone in the synthesis of substituted pyrrolopyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in introducing aryl and amino substituents onto the pyrrolopyridine core. mdpi.comnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and chemoselectivity, especially when multiple reactive sites are present in the molecule. nih.gov For instance, the use of specific phosphine (B1218219) ligands can direct the regioselectivity of the coupling reaction. Furthermore, other transition metals like ruthenium and iron have been utilized in the synthesis of the pyrrole ring itself, a key component of the final structure. organic-chemistry.org
The following table provides examples of catalysts used in the synthesis of related pyrrolopyridine systems and their effects:
| Catalyst | Reaction Type | Effect on Yield and Stereoselectivity |
| Ytterbium Triflate (Yb(OTf)₃) | Ugi-Zhu Cascade Reaction | Improves overall yields in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comrsc.org |
| Scandium(III) Triflate (Sc(OTf)₃) | Ugi-Zhu Cascade Reaction | Effectively catalyzes the multicomponent reaction to produce pyrrolo[3,4-b]pyridin-5-ones. researchgate.netfrontiersin.org |
| Palladium Catalysts (e.g., Pd(dppf)₂Cl₂, Pd(OAc)₂) | Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling | Essential for the introduction of aryl and amino substituents, with the choice of ligand influencing yield and selectivity. mdpi.comnih.gov |
| Ruthenium & Iron Catalysts | Pyrrole Synthesis | Enable the dehydrogenative coupling reactions for the formation of the pyrrole ring. organic-chemistry.org |
While the direct stereoselective synthesis of the aromatic 1H-pyrrolo[3,2-b]pyridin-5-ol is not a primary concern, the stereoselective synthesis of related saturated pyrrolidine (B122466) derivatives can be achieved through catalytic hydrogenation of substituted pyrroles, where the catalyst directs the facial selectivity of the reduction. nih.gov
Chemical Reactivity and Transformation Studies
Electrophilic Substitution Reactions on the Pyrrolopyridine Core
The pyrrole (B145914) ring in the 1H-pyrrolo[3,2-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, a trait common to azaindoles. While specific studies on 1H-pyrrolo[3,2-b]pyridin-5-ol are limited, extensive research on the isomeric 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) provides significant insight into the regioselectivity of these reactions. For 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. This preference is attributed to the higher electron density at this position, which allows for the formation of a more stable cationic intermediate upon electrophilic attack.
This reactivity pattern is a foundational aspect of pyrrolopyridine chemistry, guiding the synthetic strategies for creating functionalized derivatives.
Functional Group Transformations and Derivatization Strategies
The enhanced nucleophilicity of the 3-position of the pyrrole ring makes it a prime site for various functionalization reactions. Based on studies of the analogous 1H-pyrrolo[2,3-b]pyridine system, this position is reactive toward a range of electrophiles. rsc.org
Key reactions targeting the 3-position include:
Halogenation : Bromination and iodination can be achieved using appropriate halogenating agents, introducing a versatile handle for further cross-coupling reactions. rsc.org
Nitration and Nitrosation : Treatment with nitric acid or nitrous acid introduces nitro or nitroso groups, respectively. rsc.org
Mannich Reaction : This reaction introduces an aminomethyl group at the 3-position, providing a route to various derivatives. rsc.org
Vilsmeier-Haack Reaction : This reaction is a classic method for formylating electron-rich aromatic rings. The Vilsmeier reagent (formed from phosphorus oxychloride and a substituted formamide (B127407) like DMF) acts as the electrophile, introducing a formyl (-CHO) group onto the pyrrole ring, typically at the 3-position. mdpi.com This aldehyde can then serve as a precursor for a multitude of other functional groups.
These transformations underscore the utility of the pyrrole-3-position as a key site for molecular elaboration in the synthesis of complex pyrrolopyridine derivatives.
The pyridine nitrogen atom in the pyrrolopyridine core retains its basic and nucleophilic character, allowing for transformations typical of pyridine compounds. One of the most significant of these is N-oxidation. The formation of a pyridine N-oxide can profoundly alter the reactivity of the pyridine ring.
The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This modification activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing reactions to the positions ortho and para to the nitrogen atom. For instance, the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative involves an N-oxide intermediate to facilitate a subsequent reaction sequence. uni-muenchen.de Continuous flow microreactors using catalysts like titanium silicalite (TS-1) with hydrogen peroxide have been developed as a safe and efficient method for the N-oxidation of various pyridine derivatives. nbuv.gov.ua
| Ring | Position | Reaction Type | Example Reagents | Product Functional Group | Reference |
|---|---|---|---|---|---|
| Pyrrole | 3-position | Halogenation | N-Bromosuccinimide (NBS), Iodine | -Br, -I | rsc.org |
| Pyrrole | 3-position | Nitration | HNO₃/H₂SO₄ | -NO₂ | rsc.org |
| Pyrrole | 3-position | Vilsmeier-Haack | POCl₃, DMF | -CHO | mdpi.com |
| Pyrrole | 3-position | Mannich Reaction | Formaldehyde, Dimethylamine | -CH₂N(CH₃)₂ | rsc.org |
| Pyridine | N-position | N-Oxidation | m-CPBA, H₂O₂/TS-1 | N→O | uni-muenchen.denbuv.gov.ua |
Tautomerism Studies of Pyrrolopyridin-5-ol Systems
The compound 1H-pyrrolo[3,2-b]pyridin-5-ol is subject to prototropic tautomerism, a fundamental concept in the chemistry of hydroxy-substituted nitrogen heterocycles. While direct experimental or computational studies specifically on the tautomeric equilibrium of 1H-pyrrolo[3,2-b]pyridin-5-ol are not extensively documented in the literature, the principles can be understood by analogy to the well-studied 2-hydroxypyridine (B17775) system.
1H-pyrrolo[3,2-b]pyridin-5-ol can exist in equilibrium with its lactam tautomer, 1H-pyrrolo[3,2-b]pyridin-5(4H)-one. This is a form of keto-enol tautomerism, often referred to as lactam-lactim tautomerism in heterocyclic systems.
Lactim Form : 1H-pyrrolo[3,2-b]pyridin-5-ol, the hydroxy (or "enol") form. This tautomer retains the aromaticity of the pyridine ring.
Lactam Form : 1H-pyrrolo[3,2-b]pyridin-5(4H)-one, the keto form. In this structure, the aromaticity of the six-membered ring is disrupted.
The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and concentration. uni-muenchen.denih.gov In general, polar, protic solvents like water tend to favor the more polar lactam form, which can engage in hydrogen bonding. amazonaws.com Conversely, non-polar solvents may favor the lactim form. Spectroscopic techniques, such as UV-vis and 2D IR spectroscopy, combined with DFT calculations, are powerful tools for identifying and quantifying the populations of different tautomers in solution. nih.gov For instance, studies on 6-chloro-2-pyridone have shown that the lactim tautomer's population increases with temperature. nih.gov The interplay between these tautomeric forms is crucial as they exhibit different chemical reactivities and biological properties.
Nucleophilic Reaction Pathways in Pyrrolopyridine Chemistry
The pyridine ring in the 1H-pyrrolo[3,2-b]pyridine nucleus is electron-deficient and can be susceptible to nucleophilic attack, particularly when substituted with a good leaving group or when the ring is activated (e.g., as an N-oxide). Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the positions ortho and para (2- and 4-positions) to the ring nitrogen. amazonaws.comnih.gov This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. amazonaws.com
For the 1H-pyrrolo[3,2-b]pyridine system, the positions on the pyridine ring available for substitution are C-5, C-6, and C-7. Based on general principles, positions C-5 and C-7 (ortho and para to the pyridine nitrogen, respectively) would be the most likely sites for nucleophilic attack if a suitable leaving group were present. Attack at these positions allows for the delocalization of the negative charge onto the ring nitrogen, which is a stabilizing factor. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide molecule. A typical ¹H NMR spectrum would provide key information such as chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
Hypothetical ¹H NMR Data Table Note: This table is a representation of expected signals and not based on published experimental data for this specific compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | e.g., d | 1H | Aromatic H |
| Value | e.g., d | 1H | Aromatic H |
| Value | e.g., t | 1H | Pyrrole (B145914) H |
| Value | e.g., t | 1H | Pyrrole H |
| Value | e.g., s (broad) | 1H | OH |
| Value | e.g., s (broad) | 1H | NH |
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). This technique is crucial for mapping the carbon skeleton of the molecule.
Hypothetical ¹³C NMR Data Table Note: This table is a representation of expected signals and not based on published experimental data for this specific compound.
| Chemical Shift (ppm) | Assignment |
|---|---|
| Value | Aromatic C |
| Value | Aromatic C |
| Value | Aromatic C-O |
| Value | Pyrrole C |
| Value | Pyrrole C |
| Value | Bridgehead C |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (pyrrole), C-N, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations. The presence of the hydrobromide salt might also influence the fingerprint region of the spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). This technique would confirm the molecular formula of the protonated 1H-Pyrrolo[3,2-b]pyridin-5-ol cation, which would be expected to be [C₇H₇N₂O]⁺.
Expected HRMS Data
Calculated m/z for [C₇H₇N₂O]⁺: [Exact Mass]
Found m/z: [Experimental Mass]
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1H-Pyrrolo[3,2-b]pyridin-5-ol, these simulations are crucial in elucidating its potential as a ligand for various protein targets.
Prediction of Binding Energies and Modes
Molecular docking simulations have been instrumental in predicting the binding affinity and the specific manner in which 1H-Pyrrolo[3,2-b]pyridin-5-ol and its derivatives interact with protein active sites. While specific binding energy values for the hydrobromide salt are not extensively documented in public literature, studies on similar azaindole scaffolds targeting various kinases and other enzymes consistently demonstrate the utility of this approach. The predicted binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction.
The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding pocket. For the 1H-Pyrrolo[3,2-b]pyridin-5-ol scaffold, the pyrrolopyridine core is often predicted to lie in a relatively planar conformation, facilitating interactions with key residues. The hydroxyl group at the 5-position is anticipated to play a significant role in forming specific hydrogen bonds, anchoring the ligand within the active site.
Table 1: Illustrative Binding Energy Predictions for Azaindole Derivatives with Protein Kinases Note: This table presents hypothetical data based on typical findings for the azaindole class of compounds to illustrate the output of molecular docking studies, as specific data for 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is not publicly available.
| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Kinase A | -8.5 | 2.5 µM |
| Kinase B | -9.2 | 1.1 µM |
| Kinase C | -7.8 | 5.7 µM |
Identification of Key Interacting Residues
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein that form key interactions with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and can be categorized into several types:
Hydrogen Bonding: The nitrogen atoms within the pyrrolopyridine ring system and the hydroxyl group of 1H-Pyrrolo[3,2-b]pyridin-5-ol are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine. These interactions are highly directional and contribute significantly to binding affinity and specificity.
Hydrophobic Interactions: The nonpolar regions of the 1H-Pyrrolo[3,2-b]pyridin-5-ol molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. These interactions are driven by the exclusion of water molecules from the binding interface.
Table 2: Common Interacting Residues and Interaction Types for Azaindole Scaffolds Note: This table is a generalized representation based on studies of various azaindole derivatives.
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Hydrogen Bonding | ASP, GLU, SER, THR, ASN, GLN |
| π-Stacking | PHE, TYR, TRP |
| Hydrophobic Interactions | VAL, LEU, ILE, ALA |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of 1H-Pyrrolo[3,2-b]pyridin-5-ol and the stability of its binding to a protein target.
By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal changes in the ligand's conformation and its interactions with the protein over a specific timescale. This is crucial for assessing the stability of the binding mode predicted by docking. A stable binding mode is characterized by minimal deviation of the ligand from its initial docked pose throughout the simulation. Furthermore, MD simulations can highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies.
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of 1H-Pyrrolo[3,2-b]pyridin-5-ol at the atomic level. These methods provide a detailed understanding of the molecule's electronic structure and reactivity.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can determine the electron density distribution within the 1H-Pyrrolo[3,2-b]pyridin-5-ol molecule. This reveals the regions of the molecule that are electron-rich or electron-deficient, which is critical for predicting its reactivity and interaction with other molecules. For instance, the nitrogen and oxygen atoms are expected to have a higher electron density, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, regions with lower electron density may be susceptible to nucleophilic attack. These calculations can also predict molecular properties such as dipole moment and polarizability, which influence the compound's solubility and ability to cross biological membranes.
Tautomeric Equilibrium Studies
1H-Pyrrolo[3,2-b]pyridin-5-ol can exist in different tautomeric forms, primarily the enol form (as named) and the keto form (1,4-dihydropyrrolo[3,2-b]pyridin-5-one). Quantum chemical calculations can be used to predict the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to determine the equilibrium constant and predict which form is likely to predominate under specific conditions (e.g., in different solvents or at different pH values). This is of significant importance as the different tautomers may exhibit distinct biological activities and binding modes. Theoretical studies on similar heterocyclic systems often show that the relative stability of tautomers can be influenced by both intramolecular hydrogen bonding and the polarity of the surrounding environment.
Structure-Based Drug Design Principles Applied to Pyrrolopyridine Scaffolds
Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of biological targets to design and optimize ligands. For the pyrrolopyridine scaffold, which is a core component of numerous biologically active compounds, SBDD has been instrumental in the development of potent and selective inhibitors for various therapeutic targets, particularly protein kinases.
The application of SBDD to pyrrolopyridine derivatives typically begins with the determination of the crystal structure of the target protein, often in complex with an initial hit compound. This provides crucial insights into the binding mode and the key interactions between the ligand and the active site residues. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are then employed to rationalize the binding affinity and guide the design of new analogs with improved properties. acs.orgresearchgate.netnih.gov
A key aspect of SBDD is the identification and exploitation of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, in the design of Janus kinase (JAK) inhibitors, SBDD efforts have focused on capitalizing on single amino acid differences in the extended hinge region of the JAK kinases to achieve selectivity. acs.org Molecular docking studies can predict how modifications to the pyrrolopyridine core will affect binding and can help in designing compounds that form additional hydrogen bonds or hydrophobic interactions with the target protein. researchgate.net
For example, the pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of fibroblast growth factor receptor (FGFR) inhibitors. rsc.org Through computational modeling, researchers can explore the introduction of various substituents on the pyrrolopyridine ring to enhance binding affinity and selectivity. These in silico studies help prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. rsc.org
The following table summarizes key findings from structure-based drug design studies on various pyrrolopyridine derivatives, illustrating the impact of specific structural modifications on their inhibitory activity against different protein kinases.
| Compound Series | Target Kinase | Key SBDD Findings | Resulting Potency (IC50) |
| Imidazo[4,5-d]pyrrolo[2,3-b]pyridines | JAK2 | Identification of a crucial H-bond interaction with the side chain of Tyr 931, leading to improved JAK family selectivity. acs.org | High levels of JAK family selectivity with potent JAK2 inhibition. acs.org |
| Pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Molecular modeling revealed key interactions with the enzyme, guiding the optimization of aryl and amide substituents. nih.gov | Moderate to good inhibition against PDE4B (IC50 ranges from 0.11–1.1 μM). nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | Tubulin | Molecular docking suggested that the 1H-pyrrolo[3,2-c]pyridine core overlaps with the (E, Z)-butadiene linker of combretastatin (B1194345) A-4, forming important hydrogen bonds. semanticscholar.org | Potent antitumor activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM for the most active compound. semanticscholar.org |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | Computational modeling guided the design of derivatives with potent activities against FGFRs. rsc.org | The most potent compound exhibited FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. rsc.org |
These examples underscore the pivotal role of computational chemistry and theoretical studies in the rational design of drugs based on the pyrrolopyridine scaffold. By integrating structural biology with computational modeling, it is possible to develop highly potent and selective inhibitors for a range of therapeutic targets.
Medicinal Chemistry and Pharmacological Applications: Mechanistic Insights and Structure Activity Relationships
Role of Pyrrolopyridine Derivatives as Privileged Structures in Drug Discovery
The concept of "privileged structures" is a cornerstone of modern drug discovery, identifying molecular frameworks that can bind to multiple, often unrelated, biological targets through strategic modifications. nih.govnih.gov Pyrrolopyridine and its related fused pyrrole (B145914) systems are considered privileged scaffolds due to their inherent drug-like properties and their ability to serve as a foundation for libraries of compounds targeting various protein families. nih.govmdpi.comnih.gov
The pyrrolopyridine nucleus mimics the purine (B94841) ring of ATP, the universal energy currency and phosphate (B84403) donor in cellular signaling. nih.gov This mimicry makes the scaffold an ideal starting point for developing inhibitors of kinases, a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases like cancer. nih.gov By modifying the substituents on the core pyrrolopyridine ring, medicinal chemists can achieve selectivity and potency for specific kinase targets. nih.gov The successful development of vemurafenib, an anticancer agent for treating melanoma, underscores the therapeutic potential of this scaffold. nih.govmdpi.com The versatility of the pyrrolopyridine core extends beyond kinase inhibition, with derivatives showing promise as antagonists for various receptors and inhibitors of other enzyme classes, solidifying its status as a privileged structure in medicinal chemistry. nih.govmdpi.com
Exploration of Biological Activities and Mechanisms of Action
The therapeutic potential of the 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide scaffold is illuminated through its diverse biological activities and mechanisms of action. Derivatives have been extensively studied as enzyme inhibitors, receptor modulators, and agents that influence critical cellular pathways, in addition to demonstrating antimicrobial, anti-inflammatory, and neuroprotective properties.
The structural resemblance of the pyrrolopyridine core to ATP has made it a fertile ground for the development of inhibitors for various kinases and other enzymes critical in disease pathology. nih.gov
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com The pyrrolo[2,3-d]pyrimidine nucleus is a key feature in many compounds designed as VEGFR-2 inhibitors. researchgate.net For example, a series of 3-methylquinoxaline-based derivatives were developed as VEGFR-2 inhibitors, with compound 17b showing potent inhibition with an IC50 of 2.7 nM. mdpi.com Similarly, novel pyridine-derived compounds have been synthesized and evaluated for their anticancer activities by targeting the VEGFR-2 enzyme, with compound 10 potently inhibiting VEGFR-2 with an IC50 value of 0.12 µM, nearly equipotent to the established drug sorafenib. nih.gov In another study, a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , exhibited a two-fold increase in potency against VEGFR2 (IC50 = 136 nM) compared to sunitinib (B231) (IC50 = 261 nM). nih.gov
BCL-2 Family Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), with anti-apoptotic members often overexpressed in cancer cells, conferring resistance to treatment. wipo.intmdpi.com While direct inhibitors are a major focus, compounds that modulate this pathway are also valuable. Certain tricyclic pyrrolo[2,3-d]pyrimidines have been shown to inhibit the BCL6 BTB domain protein-protein interaction. nih.gov Furthermore, mechanistic studies of a novel halogenated pyrrolo[2,3-d]pyrimidine, compound 5k , revealed its ability to induce apoptosis in HepG2 cancer cells, which was accompanied by a significant downregulation of the anti-apoptotic protein Bcl-2. nih.govwipo.int This demonstrates an indirect but effective modulation of the Bcl-2 pathway.
ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the primary enzyme responsible for hydrolyzing 2′3′-cGAMP, a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway. wipo.int By inhibiting ENPP1, the STING pathway can be stimulated, promoting an innate immune response against cancer. wipo.int Researchers have designed and synthesized novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. wipo.intnih.gov One such compound, 18p , featuring a pyrrolopyrimidine core, demonstrated high potency against ENPP1 with an IC50 of 25.0 nM. wipo.intnih.govnih.gov Another study identified a pyrrolopyrimidinone derivative, compound 31 , as a potent ENPP1 inhibitor with an IC50 of 14.68 nM. acs.org
JAK Inhibition: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. nih.gov Dysregulation of the JAK/STAT pathway is linked to various autoimmune disorders. nih.gov Pyrrolopyridine and pyrrolopyrimidine derivatives have been developed as potent JAK inhibitors. nih.gov A series of C-5 pyrazole-modified pyrrolopyrimidine derivatives were discovered as JAK1-selective inhibitors, with compound 12b showing 10- to 20-fold selectivity for JAK1 over JAK2 in enzyme assays. Another study identified imidazo-pyrrolopyridines as subnanomolar JAK1 inhibitors with excellent kinase selectivity. Furthermore, novel 4-(1,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as selective JAK1 inhibitors, with compound 23a showing an IC50 of 72 nM and over 12-fold selectivity against other JAKs.
FGFR Inhibition: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a significant role in various cancers. This has made FGFRs an attractive target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3. Among them, compound 4h showed potent inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. Similarly, researchers have optimized 5H-pyrrolo[2,3-b]pyrazine derivatives, leading to the discovery of several potent FGFR kinase inhibitors.
mTOR and PI3 Kinase Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Highly selective mTOR kinase inhibitors have been developed from a tricyclic pyrimido-pyrrolo-oxazine scaffold. Compound 11 from this series was identified as a potent inhibitor with predicted ability to penetrate the blood-brain barrier. In the realm of PI3 kinase inhibition, a series of 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines were synthesized. Derivatives 16c and 16f displayed notable PI3Kα inhibitory activity.
Table 1: Enzyme Inhibition by Pyrrolopyridine Derivatives
| Compound/Series | Target Enzyme | Activity (IC50) | Source |
|---|---|---|---|
| Compound 17b | VEGFR-2 | 2.7 nM | mdpi.com |
| Compound 10 | VEGFR-2 | 0.12 µM | nih.gov |
| Compound 5k | VEGFR-2 | 136 nM | nih.gov |
| Compound 18p | ENPP1 | 25.0 nM | wipo.intnih.gov |
| Compound 31 | ENPP1 | 14.68 nM | acs.org |
| Compound 12b | JAK1 | 10-20 fold selective vs JAK2 | |
| Compound 23a | JAK1 | 72 nM | |
| Compound 4h | FGFR1/2/3 | 7 nM / 9 nM / 25 nM | |
| Compound 11 | mTOR | Potent inhibitor | |
| Compounds 16c, 16f | PI3Kα | Active inhibitors |
Beyond enzyme inhibition, pyrrolopyridine derivatives have been designed to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.
M4 Muscarinic Acetylcholine (B1216132) Receptor: The M4 muscarinic acetylcholine receptor is a promising therapeutic target for movement disorders like Parkinson's disease and dystonia, as well as for certain central nervous system disorders. A patent has been filed for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds that act as allosteric modulators of the M4 receptor. Another patent application describes piperidines substituted with a pyrrolo[3,4-b]pyridin-5-one moiety as positive modulators of the M4 receptor. These findings highlight the potential of the pyrrolopyridine scaffold in developing selective modulators for this specific receptor subtype.
The interaction of pyrrolopyridine derivatives with their molecular targets initiates a cascade of downstream effects, modulating complex cellular pathways involved in immunity, cell survival, and cancer progression.
STING Pathway: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines that can orchestrate an anti-tumor immune response. As previously noted, ENPP1 negatively regulates this pathway by degrading its signaling molecule, cGAMP. wipo.int The development of pyrrolopyridine and pyrrolopyrimidine ENPP1 inhibitors, such as compound 18p (IC50 = 25.0 nM) and compound 31 (IC50 = 14.68 nM), provides a powerful strategy to activate the STING pathway. wipo.intnih.govacs.org Studies showed that compound 18p activated the STING pathway in a concentration-dependent manner, inducing the secretion of cytokines like IFN-β and IP-10, and ultimately led to the suppression of tumor growth in a syngeneic mouse model. wipo.intnih.gov
Cell Proliferation, Apoptosis, Migration, and Invasion: The anticancer effects of pyrrolopyridine derivatives are often the result of their ability to modulate fundamental cellular processes. For instance, the 1H-pyrrolo[2,3-b]pyridine derivative 4h , a potent FGFR inhibitor, was shown to inhibit the proliferation of breast cancer cells and induce apoptosis. Furthermore, compound 4h significantly inhibited the migration and invasion of these cancer cells. Similarly, mechanistic studies of the multi-kinase inhibitor 5k , a pyrrolo[2,3-d]pyrimidine derivative, demonstrated its capacity to induce cell cycle arrest and apoptosis in liver cancer (HepG2) cells. nih.govwipo.int This was accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govwipo.int
The emergence of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents. Pyrrolopyridine derivatives have been identified as a novel class of compounds with significant antibacterial activity. A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as highly potent antibacterial agents. The most active molecule from this screen demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. Other studies on pyrrolo[3,4-c]pyridines have also noted their potential antimycobacterial and antiviral activities. wipo.int
Anti-inflammatory Properties: Inflammation is a key pathological process in many diseases, including arthritis and neurodegenerative disorders. mdpi.com Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents. mdpi.com A series of pyrrolopyridines and pyrrolopyridopyrimidines were synthesized and screened for anti-inflammatory activity, with some fused pyrrole compounds showing promising results. The mechanism for some derivatives is linked to the inhibition of key inflammatory mediators. For example, the JAK inhibitor 11e , a pyrrolo[2,3-d]pyrimidine derivative, displayed compelling anti-inflammatory efficacy, superior to the drug baricitinib, by inhibiting nitric oxide (NO) generation in LPS-induced macrophages. nih.gov It was also shown to relieve inflammatory damage by down-regulating the expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β. nih.gov
Neuroprotective Properties: Oxidative stress and lipid peroxidation are implicated in the pathology of acute brain injuries like stroke and chronic neurodegenerative disorders. mdpi.com A novel class of antioxidant compounds, the pyrrolopyrimidines, has been discovered to possess significant neuroprotective activity. mdpi.com Compounds such as U-101033E and U-104067F have demonstrated a greater ability than the benchmark compound tirilazad (B25892) to protect hippocampal neurons in a gerbil model of transient forebrain ischemia. mdpi.com These compounds appear to function by quenching lipid peroxidation reactions. mdpi.com U-101033E was also found to reduce infarct size in a mouse model of focal cerebral ischemia. mdpi.com The oral bioavailability of many of these pyrrolopyrimidines suggests their potential utility in treating chronic neurodegenerative conditions. mdpi.com
Table 2: Summary of Cellular and Systemic Activities
| Activity | Key Finding | Compound/Series | Source |
|---|---|---|---|
| STING Pathway Modulation | Potent ENPP1 inhibition leads to STING activation and anti-tumor immunity. | 18p, 31 | wipo.intnih.govacs.org |
| Antiproliferative/Apoptotic | Inhibition of FGFR leads to reduced proliferation and apoptosis in cancer cells. | 4h | |
| Antimicrobial | Potent activity against E. coli. | 5-oxo-4H-pyrrolo[3,2-b]pyridines | |
| Anti-inflammatory | Inhibition of NO generation; downregulation of JAK1/2 and IL-1β. | 11e | nih.gov |
| Neuroprotective | Protection of hippocampal neurons in ischemia models via antioxidant activity. | U-101033E, U-104067F | mdpi.com |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 1H-pyrrolo[3,2-b]pyridine scaffold, these studies involve systematically modifying the core structure and its substituents to understand the chemical features essential for potency and selectivity, and how the molecule's three-dimensional shape impacts its interaction with biological targets.
The biological activity of derivatives based on the pyrrolopyridine scaffold is highly sensitive to the nature and position of various substituents. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against therapeutic targets such as protein kinases, viruses, and enzymes. nih.govnih.gov
For instance, in the development of inhibitors for Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), the substituent on the pyrrole nitrogen was found to be critical. An N-methyl group resulted in high potency (IC50 = 51.4 nM), whereas larger alkyl groups like isopropyl and cyclopropyl (B3062369) led to diminished activity. nih.gov Similarly, aryl substituents also showed varied effects; an N-phenyl group conferred moderate potency, but the addition of electron-donating or -withdrawing groups to this phenyl ring, such as 4-fluoro or 4-methoxy, decreased inhibitory activity. nih.gov
In the context of anti-HIV-1 agents, the ester substituent at the C4-position of a related 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate scaffold was shown to have a significant influence on activity. nih.gov The distance between the core scaffold and an appended phenyl ring was also identified as an important factor for antiviral potency. nih.gov For fibroblast growth factor receptor (FGFR) inhibitors, structure-based design led to the discovery that introducing a group capable of hydrogen bonding at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could enhance activity. nih.gov This optimization strategy resulted in a compound with an IC50 value of 7 nM against FGFR1, a nearly 300-fold improvement over the initial lead compound. nih.gov
The selectivity of these compounds is also heavily influenced by substitution patterns. In the pursuit of kinase inhibitors, a 7-fluoro substitution on a 3H-pyrrolo[3,4-c]pyridin-3-one core had a significant effect on activity, and replacing a methylaniline group with a methylpyrazole ring increased potency and conferred a dual-inhibitor profile against both SYK and FLT3 kinases. nih.gov
The following interactive table summarizes representative SAR findings for pyrrolopyridine derivatives against various biological targets.
| Scaffold | Target | Substituent Position | Substituent Change | Impact on Potency | Reference IC50 (nM) |
|---|---|---|---|---|---|
| Pyrrolopyrimidine | ENPP1 | N-Alkyl | Methyl vs. Isopropyl | Decreased | 51.4 vs. 20660 |
| Pyrrolopyrimidine | ENPP1 | N-Aryl | Phenyl vs. 4-Fluorophenyl | Decreased | 298 vs. Lower Activity |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | General Optimization | Lead vs. Optimized Cmpd 4h | Increased | 1900 vs. 7 |
| Pyrrolo[3,4-c]pyridine | SYK Kinase | C7-Position | Unsubstituted vs. Fluoro | Increased | Data Qualitative nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Cdc7 Kinase | Side Chain | Phenyl vs. Benzylamino | Increased | Lead Cmpd vs. 7 nM |
This table presents illustrative data from various studies on related pyrrolopyridine and pyrrolopyrimidine scaffolds to demonstrate SAR principles. IC50 values are approximate and serve for comparative purposes. nih.govnih.govnih.govnih.gov
The three-dimensional arrangement of atoms, or conformation, of a pyrrolopyridine-based inhibitor is a critical determinant of its biological activity. The relatively rigid nature of the fused bicyclic core provides a stable platform, but the orientation of substituents and the torsional angles between different parts of the molecule can dictate how well the compound fits into the binding site of a biological target.
A common strategy in drug design is to use a rigid scaffold to lock a molecule into its "bioactive conformation"—the specific shape it adopts when bound to its target. nih.gov This approach was utilized in the design of colchicine-binding site inhibitors for anticancer applications. By replacing a flexible bond in the parent compound with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers were able to restrict the molecule's shape, leading to potent tubulin polymerization inhibitors. nih.gov Molecular modeling suggested that this constrained conformation allowed for optimal hydrogen bonding interactions within the target protein. nih.gov
In another example, a conformational restriction strategy was employed to develop highly selective inhibitors of the mTOR kinase. nih.gov By creating a tricyclic pyrimido-pyrrolo-oxazine system, the researchers explored a novel and more constrained chemical space, which ultimately led to a compound with approximately 450-fold selectivity for mTOR over related PI3K isoforms. nih.gov Computational studies, such as molecular dynamics simulations, are often used to explore the stable binding conformations of these inhibitors. For JAK1 inhibitors based on a pyrrolopyridine scaffold, simulations revealed that the active compound adopted a binding mode similar to that of a known selective inhibitor observed in X-ray crystallography experiments. nih.gov This specific conformation allowed a chlorobenzyl portion of the molecule to fit into a hydrophobic pocket while the core interacted with key hinge region residues of the kinase. nih.gov
Pyrrolopyridine as a Scaffold for Rational Drug Design
The 1H-pyrrolo[3,2-b]pyridine core is an exemplary "privileged scaffold" in medicinal chemistry. Its structural and electronic properties make it a versatile foundation for developing inhibitors against a wide range of biological targets, particularly protein kinases. nih.govnih.govnih.gov Its ability to form crucial hydrogen bonds with the hinge region of many kinases makes it an ideal starting point for rational drug design methodologies. nih.gov
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. These hits are then grown or linked together to produce a more potent, higher-affinity ligand.
The pyrrolopyridine scaffold is well-suited for FBDD. In the development of Focal Adhesion Kinase (FAK) inhibitors, a fragment screening campaign identified bicyclic scaffolds, including a related 1H-pyrazolo[3,4-d]pyrimidine, that bound to the hinge region of the kinase. researchgate.net Using a knowledge-based fragment growing approach, researchers used the 1H-pyrrolo[2,3-b]pyridine scaffold as a core hinge-binding group. researchgate.net They then systematically added essential pharmacophoric fragments to other positions on the core to extend into nearby binding pockets, ultimately yielding compounds with sub-micromolar cellular FAK inhibition. researchgate.net This approach highlights how the pyrrolopyridine core can serve as an anchor fragment, providing the initial binding affinity that can be elaborated upon to achieve high potency and selectivity.
Bioisosterism is the strategy of replacing a functional group or atom in a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic properties, or reducing toxicity. ctppc.orgdrughunter.com This principle can be applied to the pyrrolopyridine scaffold itself.
While the core is often maintained, its properties can be fine-tuned through bioisosteric replacement. A classic example is the exchange of a carbon atom in a benzene (B151609) ring for a nitrogen atom to create a pyridine (B92270) ring. ctppc.org This change maintains the aromatic character but alters electronic distribution, solubility, and hydrogen bonding potential. ctppc.org Applying this concept to the pyrrolopyridine core, one could envision replacing the pyridine nitrogen with a carbon (yielding an indole) or the pyrrole nitrogen with a carbon (yielding a naphthalene-like system), though such changes would fundamentally alter the scaffold's identity and interactions.
A more direct application involves replacing a larger chemical motif with the pyrrolopyridine core. In the design of anticonvulsant agents, researchers used isosteric replacement to substitute a phthalimide (B116566) group with a pyrrolopyridine dicarboxylic imide. benthamdirect.com This modification was part of a strategy to optimize the distance and orientation of two aryl rings, leading to potent new anticonvulsant candidates. benthamdirect.com Such "scaffold hopping," where one core structure is replaced by another with similar 3D-pharmacophoric features, is a key tactic in modern drug design. mdpi.com The pyrrolopyridine scaffold, with its defined geometry and hydrogen bonding capabilities, serves as an effective bioisostere for other heterocyclic systems in the quest for improved drug candidates. mdpi.com
Future Research Directions and Prospects
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of pyrrolopyridine derivatives is crucial for the exploration of their structure-activity relationships (SAR). nih.gov Current research efforts are focused on developing more efficient and environmentally sustainable synthetic pathways. Traditional methods are being refined and new strategies are being devised to improve yields, reduce the number of steps, and minimize waste.
Key strategies include:
Cross-Coupling Reactions: Modern synthetic routes often rely on powerful cross-coupling reactions. For instance, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are employed to construct the core structures and introduce diverse substituents. nih.govmdpi.com Research is ongoing to optimize these reactions using more efficient catalysts and milder conditions. One approach involves a chemoselective Suzuki–Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination, which has proven to be an effective strategy. nih.gov
Novel Cyclization Methods: The formation of the fused pyrrole (B145914) and pyridine (B92270) rings is a critical step. New methods using nitriles as precursors are being explored. For example, the reaction of 2-amino-pyrrole-3-carbonitriles with various reagents can afford pyrrolo[2,3-b]pyridine derivatives in excellent yields. juniperpublishers.comscirp.org
Microwave-Assisted Synthesis: To accelerate reaction times and improve efficiency, microwave-assisted organic synthesis is being increasingly utilized. This technique has been successfully applied in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, significantly reducing reaction times for key steps like N-arylation and Suzuki coupling. nih.gov
These advancements aim to create a more accessible and diverse library of pyrrolopyridine compounds for biological screening, paving the way for the discovery of new therapeutic agents.
Advanced Mechanistic Investigations into Biological Activities
Pyrrolopyridine derivatives have demonstrated a wide range of biological activities, most notably as kinase inhibitors. nih.gov Future research will focus on elucidating the precise molecular mechanisms underlying these activities to understand their therapeutic effects and potential off-target interactions.
Key Research Areas:
Kinase Inhibition Profiles: Many pyrrolopyridine analogs act as inhibitors of crucial kinases involved in cell signaling pathways, such as Janus Kinase 1 (JAK1), Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comresearchgate.netnih.govnih.gov Detailed enzymatic and cellular assays are essential to determine the potency and selectivity of these inhibitors. For example, C-5 pyrazole-substituted pyrrolopyridine derivatives have been identified as potent and selective inhibitors of JAK1, with a potential hydrogen bond to a specific glutamic acid residue (E966) being key to this selectivity. researchgate.netnih.govuq.edu.au
Anticancer Activity: The antitumor properties of pyrrolopyridines are a major area of investigation. mdpi.com Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis. nih.govrsc.org Future work will involve identifying the specific cellular targets and signaling pathways modulated by these compounds, such as the tubulin polymerization pathway targeted by certain 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: A deep understanding of how structural modifications impact biological activity is paramount. For instance, in the development of Acetyl-CoA Carboxylase (ACC) 1 inhibitors, SAR studies of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold revealed the importance of specific hydrogen bond donors and acceptors for inhibitory potency. nih.gov
The table below summarizes the inhibitory activities of selected pyrrolopyridine derivatives against various kinases, illustrating the potential for developing highly selective agents.
| Compound Class | Target Kinase | Key Findings |
| C-5 Pyrazole-Substituted Pyrrolopyrimidines | JAK1 | Exhibit 10- to 20-fold selectivity for JAK1 over JAK2 in enzyme assays. nih.govuq.edu.au |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h showed potent inhibition with IC50 values of 7, 9, and 25 nM, respectively. rsc.orgnih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | Derivatives with biaryl urea (B33335) moieties exhibited IC50 values in the low nanomolar range (11.9 and 13.6 nM). nih.gov |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin Kinase | An N-methylated derivative demonstrated high selectivity with an IC50 value of 23.6 nM. nih.gov |
Rational Design and Synthesis of Next-Generation Pyrrolopyridine Analogs
Building on mechanistic insights and SAR data, the rational design of new and improved pyrrolopyridine analogs is a key future direction. The goal is to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com
Prominent Design Strategies:
Molecular Hybridization: This approach involves combining pharmacophoric elements from two or more known bioactive molecules to create a new hybrid compound with potentially superior activity. mdpi.com This strategy has been used to merge fragments of existing drugs with the pyrrolopyridine nucleus to develop novel CSF1R inhibitors. researchgate.net
Scaffold Hopping: This technique aims to replace the core structure (scaffold) of a known inhibitor with a different one while preserving the key binding interactions. It is a powerful tool for discovering novel chemical classes of inhibitors with improved properties. mdpi.com
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, such as kinases, allows for the design of ligands that fit precisely into the active site. This approach was used to guide the design of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, where a substituent was introduced at the 5-position to form a specific hydrogen bond with the target protein. nih.gov
These design strategies are iterative, with newly synthesized compounds being biologically evaluated, and the results feeding back into the design of the next generation of molecules.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. nih.govresearchgate.net This integrated approach significantly accelerates the identification and optimization of lead compounds.
Key Integrated Methodologies:
Molecular Docking and Dynamics Simulations: Computational docking is used to predict how a ligand will bind to the active site of a target protein. nih.gov This helps in prioritizing compounds for synthesis and understanding binding modes. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex over time. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are developed to correlate the structural features of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed, unsynthesized compounds. nih.gov
In Silico ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds. mdpi.com This helps in identifying candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. researchgate.net
For example, in the design of novel JAK1 inhibitors, computational methods including molecular docking, MD simulations, and free energy calculations were used to design new pyrrolopyridine derivatives and predict their activity before their synthesis and experimental testing. nih.govnih.gov This integrated workflow allows for a more focused and efficient exploration of chemical space, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent. nih.gov
Q & A
Q. Key Data :
- Yield optimization: Suzuki reactions achieve >90% yield with stoichiometric control (boronic acid:halide = 1.2:1) .
- Purification: Flash chromatography (DCM:EtOAc 90:10) resolves regioisomers .
Basic: How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR : Assignments focus on pyrrolopyridine protons (δ 8.8–13.4 ppm for NH/aromatic H) and substituents (e.g., aryl groups at δ 7.2–8.6 ppm). For example, 5-aryl derivatives show distinct doublets (J = 3.0–3.1 Hz) for heteroaromatic protons .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
- Elemental Analysis : Confirms hydrobromide stoichiometry (C:H:N:Br ratio) .
Example NMR Data (from 5-phenyl derivative) :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH (amide) | 11.62 | bs | 1H |
| HetH (C-3) | 9.19 | s | Pyrrolopyridine core |
| Aromatic H (phenyl) | 7.51 | t (J = 7.3) | 2H |
Basic: What are the primary biological targets of pyrrolo[3,2-b]pyridine derivatives?
Methodological Answer:
These compounds modulate:
- Kinases : Inhibitors of JAK, ALK, and FLT3 via ATP-binding site interactions (e.g., WO 2013/114113) .
- 5-HT Receptors : Agonists for 5-HT₁F (e.g., migraine therapy; see Filla et al., J. Med. Chem. 2003) .
- GluN2B Subunits : Negative allosteric modulators for NMDA receptors (e.g., compound 9 in ACS Med. Chem. Lett. 2019) .
Q. Key SAR Insight :
- 5-hydroxy groups enhance solubility and receptor binding .
- Bromine at C-5 improves electrophilic reactivity for cross-coupling .
Advanced: How can contradictions in structure-activity relationship (SAR) data be resolved?
Methodological Answer:
- Systematic Substituent Variation : Test electron-withdrawing (NO₂) vs. donating (NH₂) groups at C-3. For example, 3-nitro derivatives show lower kinase inhibition than 3-amino analogs due to steric hindrance .
- Dual-Parameter Analysis : Correlate logP (lipophilicity) with IC₅₀. Hydrobromide salts often exhibit better aqueous solubility (logP −1.2 to 0.5) but reduced membrane permeability .
- Crystallography : Resolve binding ambiguities (e.g., GluN2B NAMs require a 60° dihedral angle between pyrrolopyridine and aryl groups) .
Q. Case Study :
- Contradiction : 5-bromo analogs show higher in vitro activity but poor in vivo efficacy.
- Resolution : Introduce methyl groups (e.g., 7-methyl in Sigma-Aldrich derivatives) to block CYP3A4 metabolism .
Advanced: How to design analogs with improved selectivity for kinase vs. receptor targets?
Methodological Answer:
- Positional Isomerism : Use pyrrolo[3,2-b]pyridine (7-azaindole) instead of pyrrolo[2,3-b]pyridine to alter H-bond donor/acceptor profiles .
- Linker Optimization : Replace flexible alkyl chains with rigid acetylene spacers (e.g., 3-phenylethynyl in compound 20a) to enhance kinase selectivity .
- Computational Docking : Screen against kinase ATP pockets (e.g., VEGFR2 vs. FLT3) using Glide SP scoring .
Q. Key Data :
- Selectivity Index (SI) : 3-thienyl derivatives show SI >100 for FLT3 over JAK2 .
- hERG Liability : Reduce logP to <3.5 to minimize hERG binding (e.g., compound 34 in ).
Advanced: What strategies mitigate metabolic instability in pyrrolopyridine-based therapeutics?
Methodological Answer:
- Deuteration : Replace C-H with C-D at metabolically labile positions (e.g., C-5) to slow CYP450 oxidation .
- Prodrug Design : Mask hydroxyl groups as acetates or phosphates (e.g., 5-ol → 5-O-phosphate for improved bioavailability) .
- PEGylation : Attach polyethylene glycol (PEG) to N1 to reduce hepatic clearance .
Q. In Vivo Example :
- Compound 9 (GluN2B NAM): Achieved >75% receptor occupancy in rats at 10 mg/kg by optimizing t₁/₂ from 1.2 to 4.8 h via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
